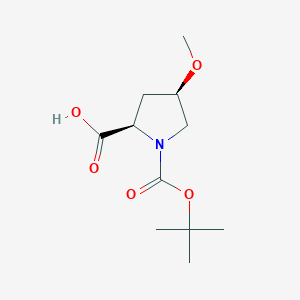

シス-Boc-4-メトキシ-D-プロリン

説明

cis-Boc-4-methoxy-D-proline: is a synthetic molecule that belongs to the class of proline analogs. It has garnered significant interest due to its unique chemical and biological properties. The compound is characterized by its molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol .

科学的研究の応用

cis-Boc-4-methoxy-D-proline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its role in protein structure and function, particularly in the stabilization of protein conformations.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.

作用機序

Target of Action

It is known that hydroxyproline, a similar compound, is highly abundant in collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Mode of Action

It is known that hydroxyproline and its analogues can scavenge reactive oxygen species . This suggests that cis-Boc-4-methoxy-D-proline may interact with its targets to modulate cell metabolism, growth, development, and responses to nutritional and physiological changes .

Biochemical Pathways

Hydroxyproline, a similar compound, is involved in several biochemical pathways. Most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

It is known that hydroxyproline, a similar compound, is provided in large amounts by milk, meat, skin hydrolysates, and blood, as well as whole-body collagen degradation . This suggests that cis-Boc-4-methoxy-D-proline may have similar bioavailability.

Result of Action

It is known that supplementing trans-4-hydroxy-l-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This suggests that cis-Boc-4-methoxy-D-proline may have similar effects.

Action Environment

It is known that the formation of trans-4-hydroxy-l-proline residues in certain proteins plays an important role in responses to nutritional and physiological changes, such as dietary protein intake and hypoxia . This suggests that similar environmental factors may influence the action of cis-Boc-4-methoxy-D-proline.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Boc-4-methoxy-D-proline typically involves the protection of the amino group of 4-methoxy-D-proline with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 4-methoxy-D-proline with Boc anhydride in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods: Industrial production of cis-Boc-4-methoxy-D-proline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions: cis-Boc-4-methoxy-D-proline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-methoxy-D-proline.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

Oxidation: Formation of 4-hydroxy-D-proline derivatives.

Reduction: Formation of 4-methoxy-D-proline.

Substitution: Formation of various substituted proline derivatives depending on the substituent introduced.

類似化合物との比較

trans-4-hydroxy-L-proline: A naturally occurring analog found in collagen.

cis-4-hydroxy-D-proline: A synthetic analog with similar properties but different stereochemistry.

4-methoxy-L-proline: Another proline analog with a methoxy group but different stereochemistry.

Uniqueness: cis-Boc-4-methoxy-D-proline is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a methoxy group. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

Cis-Boc-4-methoxy-D-proline is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group on the proline backbone, which influences its chemical reactivity and biological function.

Cis-Boc-4-methoxy-D-proline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are significant for its application in synthesizing complex organic molecules and peptides. The methoxy group can be oxidized to form a hydroxyl group, while the Boc group can be removed to yield 4-methoxy-D-proline.

The biological activity of cis-Boc-4-methoxy-D-proline is closely related to its structural analogs, particularly hydroxyproline. Hydroxyproline is known for its role in collagen stability and can scavenge reactive oxygen species (ROS), suggesting that cis-Boc-4-methoxy-D-proline may exhibit similar protective effects.

Target of Action

Cis-Boc-4-methoxy-D-proline may interact with various biochemical pathways, particularly those involving collagen synthesis and stabilization. Its structural features allow it to mimic natural proline residues in proteins, potentially influencing protein folding and stability .

Biological Activity

Research indicates that cis-Boc-4-methoxy-D-proline has several biological activities:

- Protein Structure Stabilization : It plays a role in stabilizing protein conformations due to its unique stereochemistry and functional groups.

- Antioxidant Properties : Similar to hydroxyproline, it may scavenge ROS, contributing to cellular protection against oxidative stress.

- Potential Therapeutic Applications : Investigated as a precursor in drug development due to its stability and reactivity.

Research Findings

Several studies have explored the biological activity of cis-Boc-4-methoxy-D-proline:

Table 1: Biological Activity Overview

特性

IUPAC Name |

(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHIMMPWCAHSFN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466579 | |

| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200184-87-8 | |

| Record name | 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200184-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。